molecular formula C18H14FN3OS B2407710 6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-96-3

6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2407710
CAS RN: 422526-96-3
M. Wt: 339.39
InChI Key: OHEIIAUZYWWUDJ-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many bioactive aromatic compounds . They have been used in the synthesis of many important drug molecules .


Molecular Structure Analysis

Indole, the parent compound of “this compound”, is known as benzopyrrole and contains a benzenoid nucleus . It has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Anti-Inflammatory Properties

Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, which competitively inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This inhibition results in analgesic and anti-inflammatory effects .

Antiviral Potential

Combining three drugs, including naproxen, has been successful in treating patients hospitalized for influenza A (H3N2) infection. Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior

Tryptamine, a biogenic amine naturally occurring in plants, animals, and microorganisms, is a metabolite of tryptophan. Our compound’s structure shares features with tryptamine derivatives, which play a fundamental role in the human body. These derivatives are involved in regulating processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

PET Tracer Development

In another context, researchers synthesized a novel compound called 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) labeled with fluorine-18 (18F). This compound was developed as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .

Plant Hormone Analog

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares structural features with indole derivatives. These derivatives have diverse biological and clinical applications, making them of wide interest .

Safety and Hazards

Indole derivatives can be hazardous . They can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the synthesis of many important drug molecules and have shown clinical and biological applications . Therefore, “6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one”, as an indole derivative, may also have potential for future research and applications.

properties

IUPAC Name

6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEIIAUZYWWUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)F)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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